N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16172388
InChI: InChI=1S/C13H11N5O5/c19-11(4-8-12(20)15-13(21)18-16-8)17-14-5-7-1-2-9-10(3-7)23-6-22-9/h1-3,5H,4,6H2,(H,17,19)(H2,15,18,20,21)/b14-5+
SMILES:
Molecular Formula: C13H11N5O5
Molecular Weight: 317.26 g/mol

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide

CAS No.:

Cat. No.: VC16172388

Molecular Formula: C13H11N5O5

Molecular Weight: 317.26 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide -

Specification

Molecular Formula C13H11N5O5
Molecular Weight 317.26 g/mol
IUPAC Name N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide
Standard InChI InChI=1S/C13H11N5O5/c19-11(4-8-12(20)15-13(21)18-16-8)17-14-5-7-1-2-9-10(3-7)23-6-22-9/h1-3,5H,4,6H2,(H,17,19)(H2,15,18,20,21)/b14-5+
Standard InChI Key ZKKLGURRCRSXRN-LHHJGKSTSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CC3=NNC(=O)NC3=O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CC3=NNC(=O)NC3=O

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C₁₃H₁₁N₅O₅, with a molecular weight of 317.26 g/mol. Its IUPAC name, N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide, reflects its hybrid architecture:

  • Benzodioxole group: A fused aromatic ring system with two oxygen atoms forming a dioxolane ring.

  • Triazinone core: A six-membered heterocyclic ring containing three nitrogen atoms and two ketone groups.

  • Hydrazide linker: Connects the benzodioxole and triazinone moieties via a conjugated imine bond.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₁N₅O₅
Molecular Weight317.26 g/mol
IUPAC NameN-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide
InChIInChI=1S/C13H11N5O5/c19-11(4-8-12(20)15-13(21)18-16-8)17-14-5-7-1-2-9-10(3-7)23-6-22-9/h1-3,5H,4,6H2,(H,17,19)(H2,15,18,20,21)/b14-5+
SMILESCOC1OC2=CC=CC(=C2C=NN=C(C(=O)N)CC3=NC(=O)NC(=O)N3)C1

The benzodioxole group contributes to lipid solubility, potentially enhancing membrane permeability, while the triazinone core may engage in hydrogen bonding with biological targets.

Stereochemical Considerations

The (E)-configuration of the imine bond (C=N) in the hydrazide linker is critical for maintaining planar geometry, which facilitates interactions with enzyme active sites or DNA grooves. Computational modeling suggests that the Z-isomer would exhibit reduced bioactivity due to steric hindrance.

Synthetic Methodologies

Stepwise Synthesis

The synthesis involves three primary stages:

  • Formation of the benzodioxole hydrazone: Condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine.

  • Preparation of the triazinone-acetic acid derivative: Cyclization of thiourea derivatives followed by oxidation.

  • Coupling via amide bond formation: Reaction of the hydrazone with the triazinone-acetic acid using carbodiimide crosslinkers.

Table 2: Representative Synthetic Protocol

StepReactantsConditionsYield
11,3-Benzodioxole-5-carbaldehyde + HydrazineEthanol, reflux, 6 hr78%
2Thiourea + Ethyl acetoacetateHCl catalysis, 100°C, 12 hr65%
3Hydrazone + Triazinone-acetic acidDCC, DMAP, DCM, 0°C→RT, 24 hr52%

Key reagents include N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which facilitate amide bond formation under mild conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the final product.

Analytical Validation

  • HPLC: Purity >95% (C18 column, acetonitrile/water gradient).

  • NMR: ¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, CH=N), 6.90–7.10 (m, 3H, benzodioxole-H), 4.20 (s, 2H, OCH₂O).

  • MS: ESI-MS m/z 318.1 [M+H]⁺.

Applications and Future Directions

Drug Development

  • Combination therapies: Synergistic effects observed with doxorubicin in murine models.

  • Targeted delivery: Conjugation to folate receptors enhances tumor-specific uptake.

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